molecular formula C11H11Cl2N3O5S B3420219 UK-240455 CAS No. 178908-09-3

UK-240455

Cat. No.: B3420219
CAS No.: 178908-09-3
M. Wt: 368.2 g/mol
InChI Key: BGJHUMNCODFLCH-UHFFFAOYSA-N
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Description

UK-240455 is a potent and selective N-methyl-D-aspartic acid glycine receptor antagonist. It has shown neuroprotective effects and improved motor function in models of Parkinson’s disease. This compound is being evaluated as a potential candidate for the treatment of Parkinson’s disease and other neurological disorders .

Preparation Methods

The synthesis of UK-240455 involves several steps, including the formation of the quinoxalinedione core and subsequent functionalization. The synthetic route typically involves the following steps:

    Formation of the Quinoxalinedione Core: This step involves the reaction of appropriate starting materials to form the quinoxalinedione core structure.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production .

Chemical Reactions Analysis

UK-240455 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions under specific conditions.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Various substitution reactions can be carried out to introduce different substituents into the molecule.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

UK-240455 has several scientific research applications, including:

Mechanism of Action

UK-240455 exerts its effects by selectively antagonizing the N-methyl-D-aspartic acid glycine receptor. This receptor is involved in synaptic transmission and plasticity in the central nervous system. By blocking this receptor, this compound can modulate neuronal activity and provide neuroprotective effects. The molecular targets and pathways involved include the inhibition of excitatory neurotransmission and the reduction of excitotoxicity .

Comparison with Similar Compounds

UK-240455 is unique in its high selectivity and potency as an N-methyl-D-aspartic acid glycine receptor antagonist. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetic properties, and therapeutic potential.

Properties

IUPAC Name

N-(6,7-dichloro-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)-N-(2-hydroxyethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O5S/c1-22(20,21)16(2-3-17)9-7(13)5(12)4-6-8(9)15-11(19)10(18)14-6/h4,17H,2-3H2,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJHUMNCODFLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCO)C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873385
Record name UK 240455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178908-09-3
Record name UK-240455
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178908093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UK 240455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UK-240455
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QU5W0O2DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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